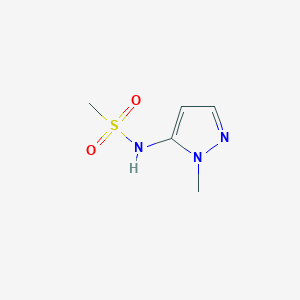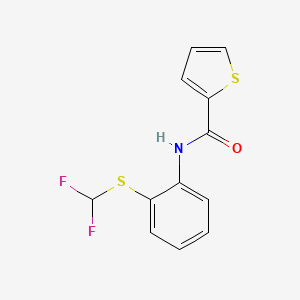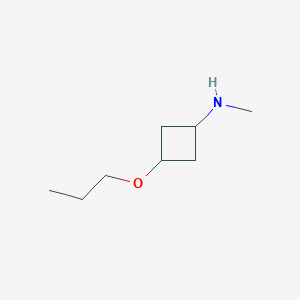![molecular formula C18H23NO3 B14909093 ethyl (2E)-2-cyano-3-[3-(ethoxymethyl)-2,4,6-trimethylphenyl]prop-2-enoate](/img/structure/B14909093.png)
ethyl (2E)-2-cyano-3-[3-(ethoxymethyl)-2,4,6-trimethylphenyl]prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-cyano-3-[3-(ethoxymethyl)-2,4,6-trimethylphenyl]acrylate is an organic compound with a complex structure that includes cyano, ethoxy, and trimethylphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-3-[3-(ethoxymethyl)-2,4,6-trimethylphenyl]acrylate typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base. For this compound, the reaction involves the condensation of 3-(ethoxymethyl)-2,4,6-trimethylbenzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
Ethyl 2-cyano-3-[3-(ethoxymethyl)-2,4,6-trimethylphenyl]acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 2-cyano-3-[3-(ethoxymethyl)-2,4,6-trimethylphenyl]acrylate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Ethyl 2-cyano-3-[3-(ethoxymethyl)-2,4,6-trimethylphenyl]acrylate involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the ethoxy and trimethylphenyl groups can influence the compound’s reactivity and stability. The pathways involved may include enzyme inhibition or activation, receptor binding, and other biochemical interactions.
類似化合物との比較
Similar Compounds
Ethyl 2-cyano-3-ethoxyacrylate: A simpler analog with similar reactivity but lacking the trimethylphenyl group.
Ethyl 2-cyano-3-(thio-phen-2-yl)acrylate: Contains a thiophene ring instead of the trimethylphenyl group.
Uniqueness
Ethyl 2-cyano-3-[3-(ethoxymethyl)-2,4,6-trimethylphenyl]acrylate is unique due to the presence of the ethoxymethyl and trimethylphenyl groups, which can significantly influence its chemical properties and potential applications. These groups can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C18H23NO3 |
|---|---|
分子量 |
301.4 g/mol |
IUPAC名 |
ethyl (E)-2-cyano-3-[3-(ethoxymethyl)-2,4,6-trimethylphenyl]prop-2-enoate |
InChI |
InChI=1S/C18H23NO3/c1-6-21-11-17-13(4)8-12(3)16(14(17)5)9-15(10-19)18(20)22-7-2/h8-9H,6-7,11H2,1-5H3/b15-9+ |
InChIキー |
BECSKFLECDOOOH-OQLLNIDSSA-N |
異性体SMILES |
CCOCC1=C(C(=C(C=C1C)C)/C=C(\C#N)/C(=O)OCC)C |
正規SMILES |
CCOCC1=C(C(=C(C=C1C)C)C=C(C#N)C(=O)OCC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methoxy-2,2-dimethyl-5-vinyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B14909010.png)
![n-Methyl-3-oxo-3,4-dihydro-2h-benzo[b][1,4]oxazine-7-carboxamide](/img/structure/B14909020.png)
![2,3-Dimethyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylic acid](/img/structure/B14909024.png)

![Benzyl 3',4'-dihydro-1'H-spiro[azepane-4,2'-[1,8]naphthyridine]-1-carboxylate](/img/structure/B14909028.png)






![Benzyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B14909068.png)

![N-propyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B14909073.png)
